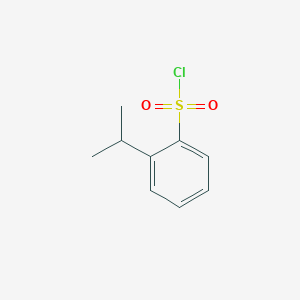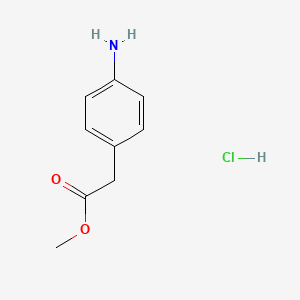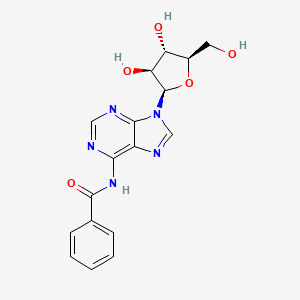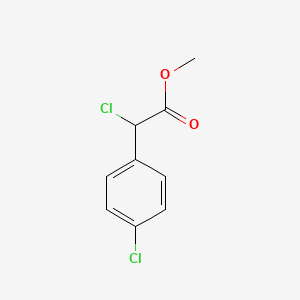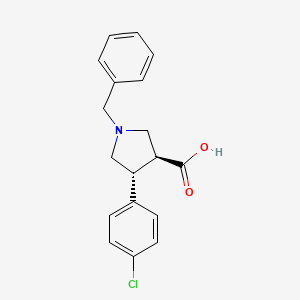
2-(2-苯乙氧基)乙酸
描述
“2-(2-Phenylethoxy)acetic acid” is an organic compound with the molecular formula C10H12O3 . It is also known as Acetic acid, 2-phenylethyl ester .
Molecular Structure Analysis
The molecular structure of “2-(2-Phenylethoxy)acetic acid” is based on its molecular formula C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) .
Physical And Chemical Properties Analysis
“2-(2-Phenylethoxy)acetic acid” has a molecular weight of 180.2 g/mol . It is a liquid at room temperature . The melting point is reported to be between 46-48°C .
科学研究应用
Synthesis of Pharmacologically Active Compounds
2-(2-Phenylethoxy)acetic acid: is a precursor in the synthesis of various pharmacologically active compounds. Its derivatives, such as phenoxy acetamide, have been explored for their therapeutic potential. The chemical diversity of these derivatives allows for the design of new drugs with improved safety and efficacy .
Anti-Inflammatory Applications
Derivatives of 2-(2-Phenylethoxy)acetic acid have been studied as selective COX-2 inhibitors. These inhibitors play a crucial role in reducing inflammation by targeting the COX-2 enzyme, which converts arachidonic acid into prostaglandins. Novel derivatives have shown significant effectiveness in reducing inflammation without the side effects associated with non-selective COX inhibitors .
Agricultural Chemicals
The compound’s derivatives are used in the manufacture of agricultural chemicals, including pesticides and fungicides. Their molecular structure can be tailored to interact with specific biological targets in pests and fungi, providing a way to protect crops and increase agricultural productivity .
Dye Industry
In the dye industry, 2-(2-Phenylethoxy)acetic acid serves as an intermediate in the synthesis of complex dyes. Its physicochemical properties allow it to bind with other molecules, forming stable compounds that exhibit desired color properties for various applications .
Solvent Properties
Due to its solubility in organic solvents like ether and ethanol, 2-(2-Phenylethoxy)acetic acid is used as a solvent and a reagent in organic synthesis. Its medium-strong acid nature (pKs = 3.17) makes it suitable for reactions requiring specific acidic conditions .
Computational Chemistry
The compound is also significant in computational chemistry, where it’s used to model interactions of drugs at the molecular level. Its derivatives provide a framework for studying the pharmacological effects of new drugs, aiding in the prediction of their biological activity .
安全和危害
作用机制
Target of Action
It’s structurally similar to 2-phenylethanol (pea), which has been found to have antimicrobial activity against selected phytopathogenic fungi .
Mode of Action
Biochemical Pathways
It’s known that phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It’s possible that 2-(2-Phenylethoxy)acetic acid might affect similar biochemical pathways.
Pharmacokinetics
A study on a related compound, 2-phenoxyethanol, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid (paa) after dermal and inhaled administration
Result of Action
Studies on 2-phenylethanol (pea) suggest that it has antimicrobial activity against selected phytopathogenic fungi
Action Environment
It’s known that the compound is a liquid at room temperature , which suggests that it might be stable under a range of environmental conditions
属性
IUPAC Name |
2-(2-phenylethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWVOXVRHTACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527971 | |
| Record name | (2-Phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81228-03-7 | |
| Record name | 2-(2-Phenylethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

